
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one is a compound with the molecular formula C16H16N2O and a molecular weight of 252.31 g/mol It features an indole ring fused to a pyridine ring, connected to a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one typically involves the reaction of indoline with a pyridine derivative under specific conditions. One common method involves the use of a base to facilitate the nucleophilic substitution reaction between indoline and a pyridine-based electrophile . The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole or pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole and pyridine rings can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(Pyridin-2-yl)propan-1-one: Similar structure but lacks the indole ring.
3-(Pyrrolidin-1-yl)propan-1-ol: Contains a pyrrolidine ring instead of an indole ring.
Imidazole derivatives: Share some structural similarities and biological activities.
Uniqueness
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one is unique due to the presence of both indole and pyridine rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H16N2O |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C16H16N2O/c1-2-15(19)13-7-8-16(17-11-13)18-10-9-12-5-3-4-6-14(12)18/h3-8,11H,2,9-10H2,1H3 |
Clave InChI |
WGFXGWGDGBUGQF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CN=C(C=C1)N2CCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794731.png)
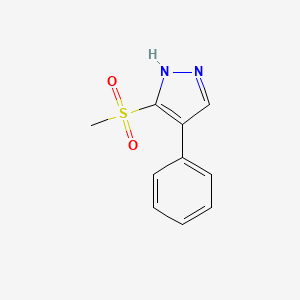
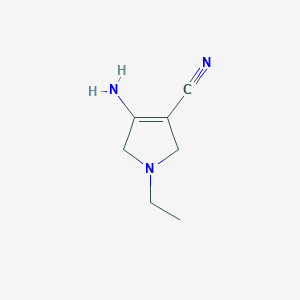
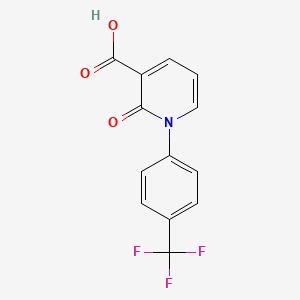
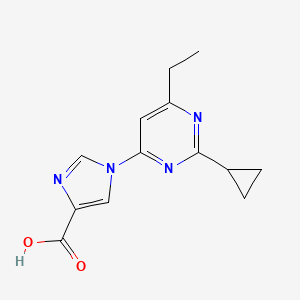
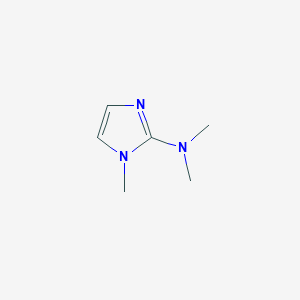
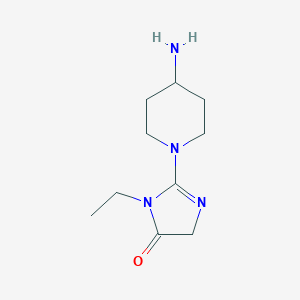



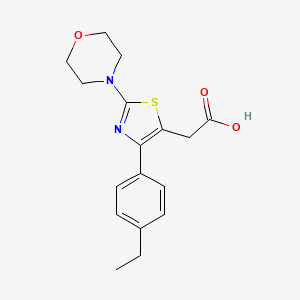
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11794804.png)
